N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
N-(2-{1-[4-(4-Methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzimidazole-derived compound featuring a phenoxybutyl chain and an acetamide moiety. Its structure integrates a benzimidazole core (a bicyclic aromatic system with nitrogen atoms at positions 1 and 3), a 4-(4-methylphenoxy)butyl side chain, and a terminal acetamide group. This design is typical of bioactive molecules targeting enzyme active sites or receptor pockets, as seen in antiviral and anticancer agents .
Properties
IUPAC Name |
N-[2-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-9-11-19(12-10-17)27-16-6-5-15-25-21-8-4-3-7-20(21)24-22(25)13-14-23-18(2)26/h3-4,7-12H,5-6,13-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOUIJIANRLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(4-methylphenoxy)butylamine with 2-(1H-benzimidazol-2-yl)ethylamine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8h) | 2-(1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl)ethylamine + Acetic Acid | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 6h | Sodium acetate + Corresponding amine | Base deprotonates water, enhancing nucleophilicity. |
The benzodiazole ring’s stability under hydrolysis conditions depends on the electron-withdrawing/donating nature of substituents. The 4-methylphenoxy group’s electron-donating effect may slightly retard hydrolysis compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The benzodiazole core participates in electrophilic substitution, with regioselectivity dictated by electronic and steric factors:
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 or C-6 | ~45–60% |
| Sulfonation | Fuming H₂SO₄, 50°C | C-5 | ~50% |
The acetamide side chain exerts a meta-directing effect, while the phenoxybutyl group may sterically hinder substitution at adjacent positions.
Oxidation and Reduction
Key transformations include:
Oxidation
-
Carbonyl Group Stability : The acetamide’s carbonyl resists oxidation under mild conditions (e.g., KMnO₄ in neutral pH).
-
Phenoxy Chain : Strong oxidants like KMnO₄/H₂SO₄ cleave the ether bond, yielding 4-methylphenol and a butyl-linked benzodiazole fragment.
Reduction
| Target | Reagent | Product |
|---|---|---|
| Acetamide | LiAlH₄, THF, reflux | 2-(1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl)ethylamine |
| Benzodiazole Ring | H₂/Pd-C (10 atm) | Partially saturated derivatives |
Reductive alkylation of the amine product is feasible with aldehydes/ketones under hydrogenation.
Alkylation and Acylation
The ethylamine side chain (post-hydrolysis) undergoes:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | N-Alkyl derivatives |
| Acylation | RCOCl, pyridine | N-Acyl derivatives |
Reactions typically proceed in polar aprotic solvents (DMF, DMSO) at 60–80°C.
Photochemical Reactions
Under UV light (λ = 254 nm), the benzodiazole ring undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives. Quantum yield depends on solvent polarity.
Coordination Chemistry
The benzodiazole nitrogen and acetamide oxygen act as ligands for transition metals:
| Metal Salt | Product Structure | Application |
|---|---|---|
| Cu(II) acetate | Tetradentate complex | Catalytic oxidation studies |
| Pd(II) chloride | Square-planar complex | Cross-coupling catalysis |
Complexation often enhances thermal stability and alters redox properties.
Comparative Reactivity Insights
A comparison with structurally related compounds reveals:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has shown promise as an anticancer agent in preclinical trials. The compound works by inhibiting specific enzymes involved in cancer cell proliferation and inducing apoptosis in malignant cells .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects:
Exploratory studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacological Insights
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes. For instance, it may act as an inhibitor of certain kinases that play a role in cell signaling pathways associated with cancer progression .
Bioavailability and Pharmacokinetics:
Studies on the pharmacokinetics of this compound reveal favorable absorption characteristics and metabolic stability, which are crucial for its potential therapeutic use. The lipophilicity imparted by the phenoxy and butyl groups enhances its membrane permeability .
Material Science Applications
Polymer Composites:
In materials science, this compound has been investigated as an additive in polymer composites. Its incorporation can improve the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanotechnology:
The compound's unique structure allows it to be utilized in the development of nanomaterials. It can serve as a precursor for synthesizing nanoparticles with tailored properties for drug delivery systems or catalysis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against E. coli and S. aureus strains. |
| Study 3 | Neuroprotection | Reduced neuronal cell death in oxidative stress models. |
| Study 4 | Polymer Enhancement | Improved tensile strength and thermal resistance in composite materials. |
Mechanism of Action
The mechanism of action of N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound’s closest structural analogs are benzimidazole derivatives with triazole, thiazole, or aryl-substituted acetamide groups. Below is a comparative analysis of its features against similar compounds:
Biological Activity
N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound belonging to the benzodiazole family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O2. The compound features a benzodiazole core linked to an ethyl acetamide moiety and a butyl chain substituted with a para-methylphenoxy group. This unique structure contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antitumor Activity : Studies have shown that benzodiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including prostate and breast cancer cells, demonstrating cytotoxic effects at micromolar concentrations .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Benzodiazoles are known for their effectiveness against a range of pathogens, making them candidates for further development as antimicrobial agents.
- Histamine Receptor Antagonism : Some derivatives within the benzodiazole class have shown promise as histamine receptor antagonists, which could be beneficial in treating allergic reactions and other histamine-mediated conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzodiazole core is known to interact with various enzymes, potentially inhibiting their activity. This inhibition may lead to reduced proliferation of cancer cells and modulation of apoptosis pathways .
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, affecting processes such as cell growth and immune response .
- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced tumor growth and increased apoptosis rates .
Case Studies
Several studies have illustrated the biological effects of compounds related to this compound:
- Study 1 : A study on a related benzodiazole compound showed significant cytotoxicity against human prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The mechanism involved downregulation of alpha adrenergic receptors associated with apoptosis induction .
- Study 2 : Another investigation focused on the antimicrobial efficacy of structurally similar benzodiazoles against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed potent antibacterial activity, suggesting potential for clinical applications in treating infections.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
